3,5-Dihydroxy-3-methylpentyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-3-methylpentyl octadecanoate is an organic compound with the molecular formula C24H48O4. It is an ester derived from octadecanoic acid and 3,5-dihydroxy-3-methylpentanol. This compound is known for its unique chemical structure, which includes both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-3-methylpentyl octadecanoate typically involves the esterification of octadecanoic acid with 3,5-dihydroxy-3-methylpentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts in a packed bed reactor is also common to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-3-methylpentyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,5-Dihydroxy-3-methylpentyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-3-methylpentyl octadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxy-3-methylpentyl hexadecanoate
- 3,5-Dihydroxy-3-methylpentyl dodecanoate
- 3,5-Dihydroxy-3-methylpentyl tetradecanoate
Uniqueness
3,5-Dihydroxy-3-methylpentyl octadecanoate is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties, such as melting point and solubility. This longer chain also affects its reactivity and interactions with other molecules, making it suitable for specific applications where longer chain esters are preferred.
Properties
CAS No. |
65955-37-5 |
---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3,5-dihydroxy-3-methylpentyl) octadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)28-22-20-24(2,27)19-21-25/h25,27H,3-22H2,1-2H3 |
InChI Key |
XPHPXCFOAFDQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.